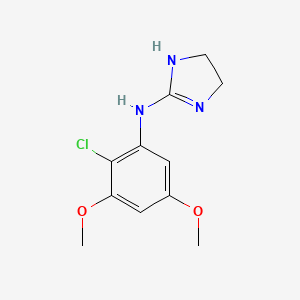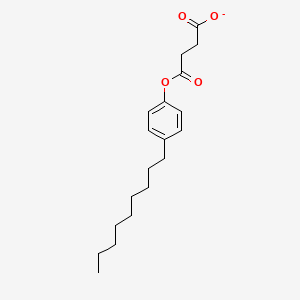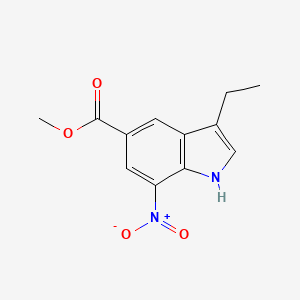
1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3,5-dimethoxyaniline and glyoxal.
Formation of Imidazole Ring: The key step involves the cyclization reaction to form the imidazole ring. This can be achieved by reacting 2-chloro-3,5-dimethoxyaniline with glyoxal under acidic or basic conditions.
Reduction: The resulting imidazole intermediate is then subjected to reduction conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
“1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a range of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, suggesting potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” would depend on its specific biological activity. Generally, imidazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2-amine: A simpler imidazole derivative with similar core structure.
2-Chloro-3,5-dimethoxyaniline: A precursor in the synthesis of the target compound.
Dihydroimidazole derivatives: Compounds with similar dihydroimidazole ring structure.
Uniqueness
“1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” is unique due to the presence of the 2-chloro-3,5-dimethoxyphenyl group, which may impart distinct chemical and biological properties compared to other imidazole derivatives. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
CAS No. |
573704-42-4 |
|---|---|
Molecular Formula |
C11H14ClN3O2 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C11H14ClN3O2/c1-16-7-5-8(10(12)9(6-7)17-2)15-11-13-3-4-14-11/h5-6H,3-4H2,1-2H3,(H2,13,14,15) |
InChI Key |
PTEIKOHMOSEBER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Cl)NC2=NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
![5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride](/img/structure/B14220149.png)
![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)


![3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14220167.png)
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)
![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)

![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)

![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)
![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)
![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)
